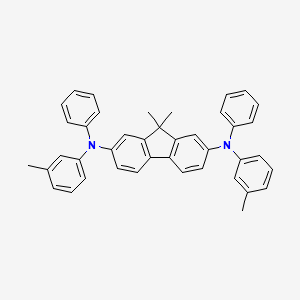

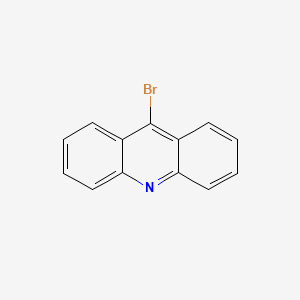

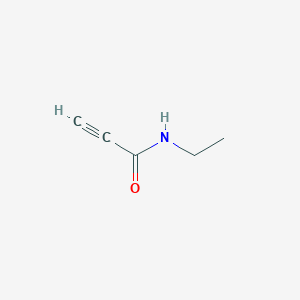

![molecular formula C8H6N4 B1601965 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile CAS No. 57892-72-5](/img/structure/B1601965.png)

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile

Overview

Description

“2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 57892-72-5. It has a molecular weight of 158.16 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazole-containing compounds, including “this compound”, has been reported in various studies . For instance, one study reported a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2H2 . This indicates the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in various contexts . For example, one study reported a copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines for the synthesis of imidazo[1,2-a]pyridines .It is stored at a temperature of 28°C . More specific physical and chemical properties such as melting point and NMR data are not available in the search results.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : Aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition have been reported. With acetonitrile as a solvent, silver-catalyzed intramolecular aminooxygenation produced imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan et al., 2013).

Formation of Imino and Substituted Pyrimidinones : Treatment of [2-alkylthio-6-methyl-4-oxopyrimidin-3(4H)-yl]acetonitriles with sodium methoxide and ammonium chloride led to the cyclization to 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones. These compounds were found to exist in two tautomeric forms in solution, demonstrating the chemical versatility of the imidazo[1,2-a]pyrimidinyl skeleton (V. Jakubkienė et al., 2008).

Fluorescent Probes for Mercury Ion Detection : A one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds were efficient fluorescent probes for mercury ion in acetonitrile and buffered aqueous solution, illustrating the potential application in environmental monitoring and safety (N. Shao et al., 2011).

Potential Medicinal Chemistry Applications

Antiviral and Antimicrobial Activity : The structural versatility of the imidazo[1,2-a]pyrimidin-2-yl scaffold has been explored for the development of novel therapeutic agents. Compounds featuring this core structure have been investigated for their antiviral and antimicrobial activities, suggesting their potential as leads in drug discovery efforts.

Gene Therapy Candidates : Pyrrole-imidazole (Py-Im) polyamides, synthesized by combining N-methylpyrrole and N-methylimidazole amino acids, have been identified as novel candidates for gene therapy. A sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the determination and quantification of Py-Im polyamide in rat plasma, highlighting the ongoing research into the therapeutic applications of imidazole derivatives (Takashi Nagashima et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been studied for their interaction with iron (ii) complexes .

Mode of Action

Related compounds have been observed to undergo thermal spin-crossover equilibria on cooling . This suggests that the compound might interact with its targets in a similar manner, influencing their spin state properties.

Biochemical Pathways

The spin-crossover (sco) complexes, which are related to this compound, have been heavily studied for their role in the design of new catalysts and photosensitisers from base metal centres .

Result of Action

Related compounds have been observed to exhibit a ligand-based emission in solution at room temperature . This suggests that the compound might have similar effects.

Action Environment

It’s worth noting that the related compounds’ actions have been observed to be influenced by temperature changes .

Biochemical Analysis

Biochemical Properties

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific proteins, influencing their activity and stability. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating gene expression, it can alter cellular metabolism and impact the overall function of the cell. For instance, it may upregulate or downregulate the expression of genes involved in oxidative stress response, leading to changes in cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to alterations in cell viability and function, while in vivo studies indicate potential long-term impacts on tissue health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, it may influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

properties

IUPAC Name |

2-imidazo[1,2-a]pyrimidin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIWVXCUJWKYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482104 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57892-72-5 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57892-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)